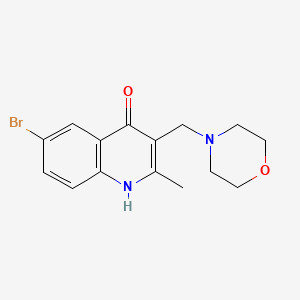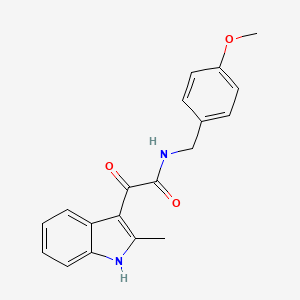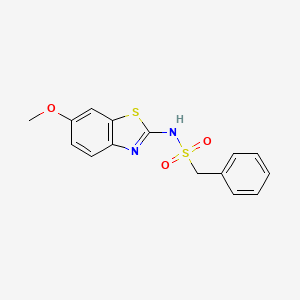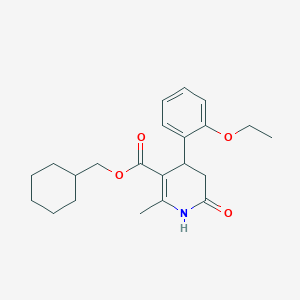
4-(1-piperidinylsulfonyl)-N-3-pyridinyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules that feature a blend of heterocyclic structures such as pyridine, thiophene, and piperidine, often associated with significant biological activities. The intricacies of its synthesis, structural attributes, and functional properties necessitate a comprehensive understanding rooted in organic chemistry and pharmacological potential.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related piperidine-carboxamide derivatives involves strategies like the conjugate addition of amino groups to acetylenic sulfones, followed by cyclization and functional group transformations. These processes highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired compound efficiently (Back & Nakajima, 2000).
Molecular Structure Analysis
X-ray crystallography and computational methods such as DFT (Density Functional Theory) are pivotal in elucidating the molecular structure of complex compounds. Studies on similar molecules have utilized these techniques to determine the crystal structure and perform conformational analysis, which are essential for understanding the molecule's geometry, electronic structure, and potential interaction sites for binding with biological targets (Ban et al., 2023).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions at their functional groups, including the piperidine sulfonamide moiety. Reactions such as aminomethylation and the formation of various heterocyclic structures demonstrate the chemical versatility and potential for generating diverse biological activities. These reactions are crucial for the modification and optimization of pharmacological properties (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, significantly influence a compound's suitability for pharmaceutical applications. Studies on related compounds provide insights into how these properties can be tailored through molecular design and synthesis optimization (Wei et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are critical for the compound's biological activity and pharmacokinetics. Understanding these properties requires comprehensive studies involving synthetic modifications, reactivity tests, and computational chemistry analyses (Elgemeie et al., 2002).
Propiedades
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(17-12-5-4-6-16-10-12)14-9-13(11-22-14)23(20,21)18-7-2-1-3-8-18/h4-6,9-11H,1-3,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCASOKPZBIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)

![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)
![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)
